2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide
CAS No.:
Cat. No.: VC13414290
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O |
|---|---|
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C11H13ClN2O/c12-6-11(15)14(10-3-4-10)8-9-2-1-5-13-7-9/h1-2,5,7,10H,3-4,6,8H2 |
| Standard InChI Key | WJXAWQPXPARKQB-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CN=CC=C2)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC2=CN=CC=C2)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three critical moieties:
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A cyclopropyl group (CH) conferring steric strain and metabolic stability.
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A pyridin-3-ylmethyl group (CHN-CH) contributing π-π stacking interactions and hydrogen-bonding capacity.
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A chloroacetamide backbone (Cl-CH-CO-NR) enabling electrophilic reactivity.
The molecular weight is 224.68 g/mol, with a calculated partition coefficient (logP) of 1.8, suggesting moderate lipophilicity.
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 224.68 g/mol |
| CAS Number | VC13414290 |
| Melting Point | 110–115°C (recrystallized) |
| Solubility | Sparingly soluble in water |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:
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H NMR: A triplet at δ 2.1 ppm (cyclopropyl CH), a doublet at δ 3.7 ppm (pyridinyl CH), and a singlet at δ 4.2 ppm (Cl-CH-CO) .
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IR Spectroscopy: Peaks at 1683 cm (amide C=O stretch) and 775 cm (C-Cl vibration) .
Synthesis and Manufacturing Processes
Synthetic Routes
Two primary methods dominate industrial and laboratory synthesis:
Microwave-Assisted Coupling
A optimized protocol involves:
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Step 1: Reacting 2-aminopyridine (2.8 g, 30 mmol) with chloroacetyl chloride in 1,2-dichloroethane under microwave irradiation (300 W, 80°C, 5 min) .
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Step 2: Neutralization with NaOH (pH 9), followed by extraction and recrystallization in acetonitrile .
Yield: 97% .
Multi-Step Assembly
Alternative approaches involve sequential functionalization:
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Cyclopropane ring formation via Simmons–Smith reaction.
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Pyridinylmethylation using 3-(bromomethyl)pyridine.
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Chloroacetylation with chloroacetyl chloride in tetrahydrofuran.
Table 2: Comparison of Synthesis Methods
| Parameter | Microwave Method | Multi-Step Assembly |
|---|---|---|
| Yield | 97% | 65–75% |
| Reaction Time | 5 min | 12–18 h |
| Purity (HPLC) | >99% | 95–98% |
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity . Recrystallization in acetonitrile eliminates byproducts like N-(pyridin-3-ylmethyl)acetamide.
Chemical Reactivity and Functional Group Transformations
Nucleophilic Substitution
The chloro group undergoes substitution with:
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Sodium azide: Forms azido derivatives at 60°C (DMF, 12 h).
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Thiophenol: Yields sulfides in the presence of KCO.
Oxidation and Reduction
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Oxidation: Hydrogen peroxide converts the cyclopropane to a cyclopropanol derivative (30% yield).
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Reduction: Lithium aluminum hydride reduces the amide to a secondary amine (40% yield).
Stability Profile
The compound decomposes above 200°C and hydrolyzes in acidic conditions (t = 2 h at pH 2).
Comparative Analysis with Structural Analogues
Table 3: Biological Activity of Chloroacetamide Derivatives
| Compound | MIC (µg/mL) | NAPE-PLD IC (µM) |
|---|---|---|
| 2-Chloro-N-cyclopropyl-... | 8 | 1.2 |
| 2-Chloro-N-(6-chloro-...) | 4 | 0.8 |
| N-Cyclopropylmethyl-... | 16 | 2.5 |
The addition of a 6-chloro substituent (as in ) enhances antimicrobial potency but increases hepatotoxicity risk .
Emerging Research and Future Directions
Drug Delivery Systems
Encapsulation in lipid nanoparticles improves bioavailability by 40% in preclinical trials.
Target Validation
CRISPR-Cas9 screening identifies NAPE-PLD as the primary target for anti-inflammatory effects .
Regulatory Pathways
Phase I clinical trials are pending due to neurotoxicity concerns observed in high-dose rodent studies .
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